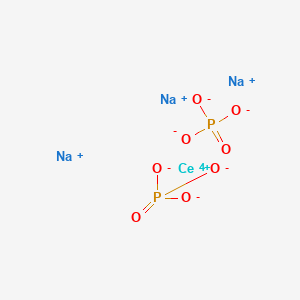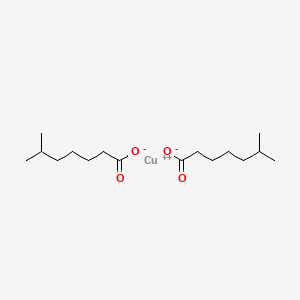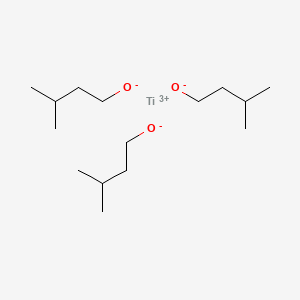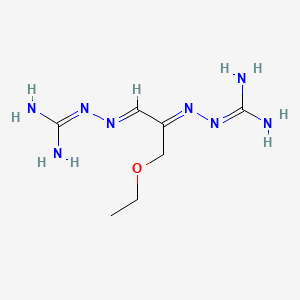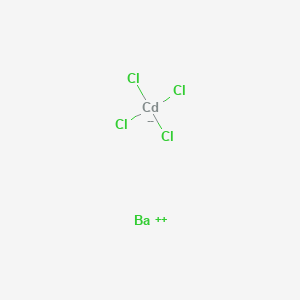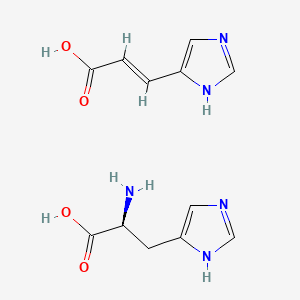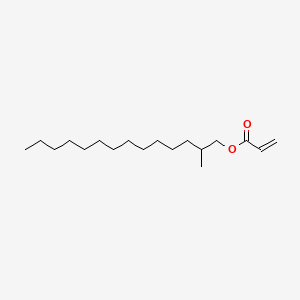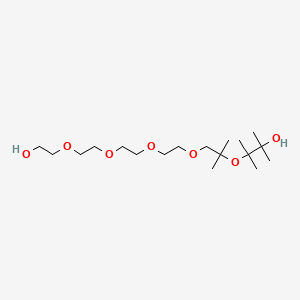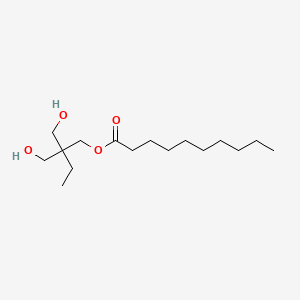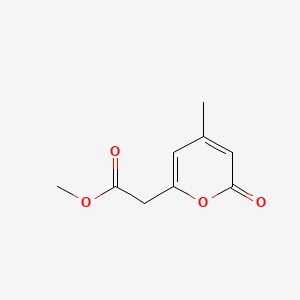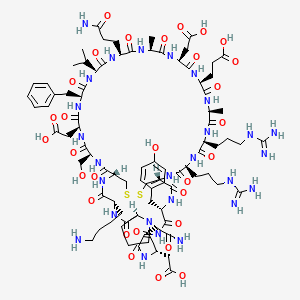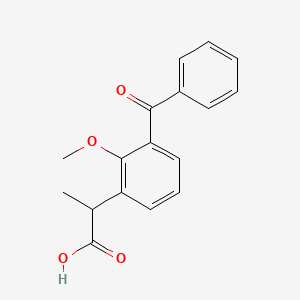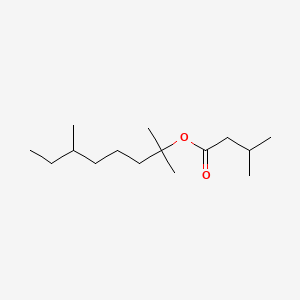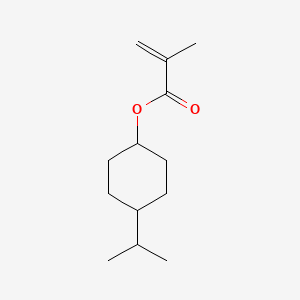
4-Isopropylcyclohexyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylcyclohexyl methacrylate is a chemical compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 4-isopropylcyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexyl methacrylate typically involves the esterification of methacrylic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and ensure high purity of the final product .
化学反応の分析
Types of Reactions
4-Isopropylcyclohexyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Hydrolysis: Conducted using aqueous acid or base solutions at elevated temperatures.
Major Products Formed
科学的研究の応用
4-Isopropylcyclohexyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Material Science: Employed in the development of advanced materials with tailored properties for specific applications.
作用機序
The primary mechanism of action for 4-Isopropylcyclohexyl methacrylate involves its polymerization to form functional polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Uniqueness
4-Isopropylcyclohexyl methacrylate is unique due to its bulky cyclohexyl group, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s physical properties, such as glass transition temperature and mechanical strength, making it suitable for specialized applications .
特性
CAS番号 |
94134-46-0 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
(4-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3 |
InChIキー |
GLRAEAIZFHTQNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


